molecular formula C9H18N2O2 B14356616 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 92176-66-4

3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B14356616
CAS No.: 92176-66-4
M. Wt: 186.25 g/mol
InChI Key: GEDOHNPTXJSUDW-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a tetramethylimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2-aminoethanol with a tetramethylimidazolidinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the tetramethylimidazolidinone core provides structural stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): A compound with a similar hydroxyethyl group but different core structure.

    2-Hydroxyethyl acrylate (HEA): Another compound with a hydroxyethyl group, commonly used in polymer synthesis.

    2-Hydroxyethyl isobutyl: A derivative with a similar functional group but different overall structure.

Uniqueness

3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one stands out due to its unique combination of a hydroxyethyl group and a tetramethylimidazolidinone core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

92176-66-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C9H18N2O2/c1-8(2)7(13)11(5-6-12)9(3,4)10-8/h10,12H,5-6H2,1-4H3

InChI Key

GEDOHNPTXJSUDW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)CCO)C

Origin of Product

United States

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